

Application Notes and Protocols: Induction of Ferroptosis using ML162

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Compound of Interest

Compound Name: ML162

Cat. No.: B15604667

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Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1] It has emerged as a promising therapeutic target in various diseases, particularly cancer.[2] **ML162** is a potent small molecule inducer of ferroptosis.[3][4] Initially characterized as an inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation, recent evidence suggests that **ML162** may also exert its effects through the inhibition of Thioredoxin Reductase 1 (TXNRD1).[3][4][5] These application notes provide a comprehensive guide to utilizing **ML162** for inducing ferroptosis, including optimal concentrations, detailed experimental protocols, and visualization of the underlying signaling pathways.

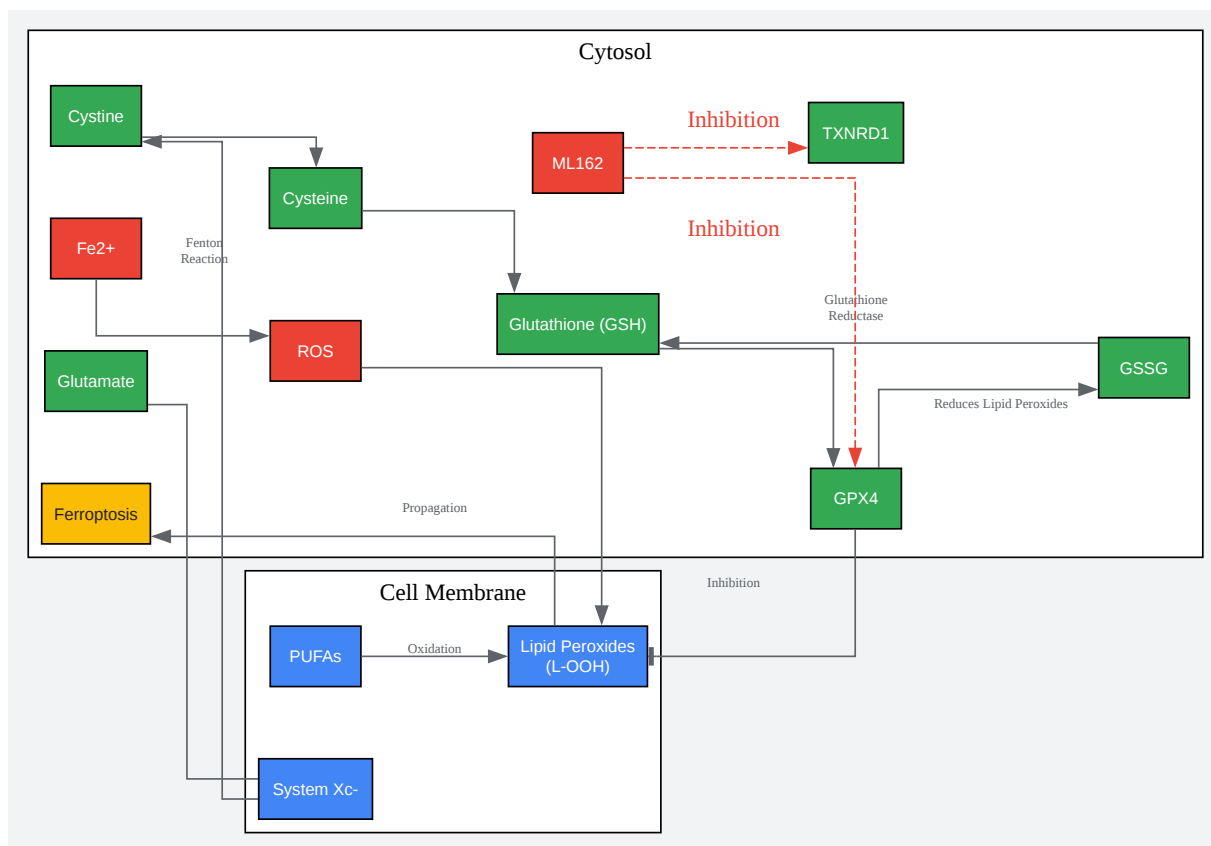
Data Presentation: Optimal Concentration of ML162 for Inducing Ferroptosis

The optimal concentration of **ML162** for inducing ferroptosis is cell-line dependent. The following table summarizes reported concentrations and their effects on various cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
|------------------------------------|------------------------|---------------------|---|-----------|
| OS-RC-2 (Renal Cell Carcinoma) | 0.4 μ M | Not Specified | Inhibition of cell viability | [6] |
| OS-RC-2 (Renal Cell Carcinoma) | 5 μ M | 4 hours | Used for Cellular Thermal Shift Assay (CETSA) | [6] |
| A549 (Lung Carcinoma) | 0.5 μ M | Not Specified | IC50 value | [3] |
| A549 (Lung Carcinoma) | 0.5 μ M and higher | 4, 12, and 24 hours | Dose-dependent suppression of TXNRD1 activity | [3][5] |
| H1975 (Non-Small Cell Lung Cancer) | \sim IC50 | 6 hours | Cytotoxicity | [3] |
| HT-1080 (Fibrosarcoma) | \sim IC50 | Not Specified | Cytotoxicity | [3] |
| HT-1080 (Fibrosarcoma) | 1.6 μ M | Not Specified | IC50 of a derivative, GIC-20 | [2] |

Signaling Pathways in ML162-Induced Ferroptosis

ML162 induces ferroptosis primarily by inhibiting key antioxidant systems, leading to the accumulation of lethal lipid peroxides. The diagram below illustrates the central signaling pathways involved.



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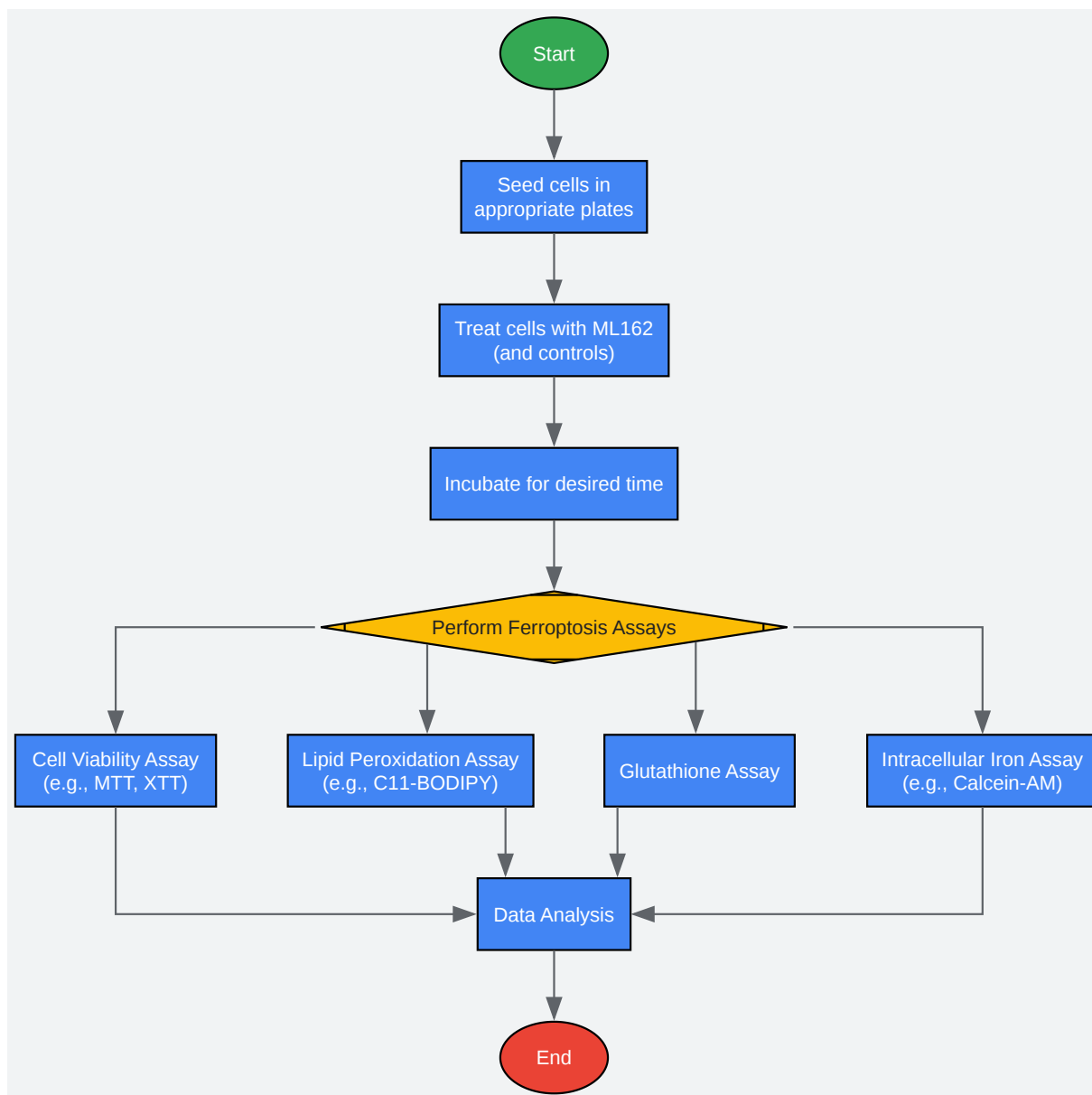
Caption: Signaling pathway of **ML162**-induced ferroptosis.

Experimental Protocols

Here are detailed protocols for key experiments to assess **ML162**-induced ferroptosis.

Experimental Workflow

The following diagram outlines the general workflow for studying the effect of **ML162** on cultured cells.



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Caption: General experimental workflow for ferroptosis induction.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Cells of interest
- Complete culture medium
- **ML162** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **ML162** in culture medium. The final DMSO concentration should be less than 0.1%. Include a vehicle control (DMSO only).
- Remove the medium from the wells and add 100 μ L of the **ML162** dilutions or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

- Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
- Add 100 μ L of solubilization solution to each well.
- Incubate the plate at room temperature for at least 2 hours (or overnight at 37°C) with gentle shaking to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation by flow cytometry or fluorescence microscopy.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Cells of interest
- Complete culture medium
- **ML162** stock solution (in DMSO)
- C11-BODIPY 581/591 (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence microscope

Procedure:

- Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chamber slides for microscopy).
- Allow cells to attach and grow to the desired confluency.

- Treat cells with the desired concentration of **ML162** or vehicle control for the appropriate duration.
- During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 μM .
- Wash the cells twice with PBS.
- For flow cytometry:
 - Harvest the cells using trypsin.
 - Resuspend the cells in PBS.
 - Analyze the cells on a flow cytometer. The oxidized probe fluoresces green (excitation ~ 488 nm, emission ~ 510 nm), while the reduced probe fluoresces red (excitation ~ 581 nm, emission ~ 591 nm).
- For fluorescence microscopy:
 - Add fresh PBS to the cells.
 - Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.
- Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.

Glutathione (GSH) Depletion Assay

This protocol provides a general method for measuring intracellular GSH levels. Commercial kits are widely available and recommended for ease of use and reproducibility.[16]

Materials:

- Cells of interest
- Complete culture medium
- **ML162** stock solution (in DMSO)

- PBS
- Lysis buffer
- Glutathione detection reagent (e.g., 5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)
- Microplate reader

Procedure:

- Seed and treat cells with **ML162** as described in the cell viability assay protocol.
- After treatment, wash the cells twice with ice-cold PBS.
- Lyse the cells according to the manufacturer's protocol of the chosen GSH assay kit.
- Centrifuge the cell lysates to pellet cellular debris.
- Transfer the supernatant to a new plate.
- Add the glutathione detection reagent to each sample.
- Incubate as recommended by the kit manufacturer.
- Measure the absorbance at the appropriate wavelength (typically 412 nm for DTNB-based assays).
- Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

Intracellular Labile Iron Pool Assay (Calcein-AM)

This protocol uses the fluorescent probe Calcein-AM to measure the intracellular labile iron pool. The fluorescence of calcein is quenched by iron.[\[17\]](#)[\[18\]](#)

Materials:

- Cells of interest

- Complete culture medium
- **ML162** stock solution (in DMSO)
- Calcein-AM (stock solution in DMSO)
- PBS
- Flow cytometer or fluorescence microscope

Procedure:

- Seed and treat cells with **ML162** as described in the previous protocols.
- During the last 15-30 minutes of incubation, add Calcein-AM to the culture medium at a final concentration of 0.5-5 μ M.
- Wash the cells twice with PBS.
- For flow cytometry:
 - Harvest and resuspend the cells in PBS.
 - Analyze the cells using a flow cytometer with excitation at ~494 nm and emission at ~517 nm.
- For fluorescence microscopy:
 - Add fresh PBS to the cells.
 - Image the cells using a fluorescence microscope with a standard FITC filter set.
- A decrease in calcein fluorescence intensity indicates an increase in the intracellular labile iron pool. Quantify the mean fluorescence intensity.

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